2-Isothiocyanatobutanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2S |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-isothiocyanatobutanoic acid |
InChI |
InChI=1S/C5H7NO2S/c1-2-4(5(7)8)6-3-9/h4H,2H2,1H3,(H,7,8) |
InChI Key |
DCMRQALGZKAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Natural Occurrence and Biogenesis of Isothiocyanatobutanoic Acid
Critical Assessment of Previously Reported Isolation Procedures
The methods used for the extraction and analysis of isothiocyanates are critical in preventing the formation of artifacts. frontiersin.org Common procedures involve the hydrolysis of glucosinolates, followed by extraction with organic solvents and analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
Several factors during these procedures can influence the chemical nature of the isolated compounds:
Solvent Choice : The use of alcoholic solvents, such as methanol (B129727), during extraction can lead to the formation of methoxylated artifacts. frontiersin.org For instance, the presence of a carboxylic acid group in isothiocyanatobutanoic acid could potentially lead to esterification if an alcohol is used as the extraction solvent.
Temperature : Thermal conditions, particularly in the heated zones of a gas chromatograph, can induce isomerization of isothiocyanates to thiocyanates. oregonstate.edu
pH : The pH during hydrolysis plays a significant role in the nature of the breakdown products from glucosinolates. mdpi.com
These procedural variables necessitate a critical evaluation of any identified isothiocyanate to ensure it is a true constituent of the plant and not a result of the isolation process. frontiersin.orgrsc.org
Differentiation of Authentic Natural Products from Potential Artifacts, e.g., Methyl 4-Isothiocyanatobutanoate
A prime example of the challenge in distinguishing natural products from artifacts is the case of methyl 4-isothiocyanatobutanoate. For a considerable time, this compound was believed to be a genuine product of glucosinolate hydrolysis. researchgate.net However, recent evidence strongly suggests that it may be an artifact of the isolation procedure. researchgate.net
The authentic natural product has been identified as 4-isothiocyanatobutanoic acid. researchgate.net The formation of its methyl ester is likely a consequence of the analytical methods employed, particularly the use of methanol during extraction or derivatization steps. researchgate.netfrontiersin.org The differentiation between the naturally occurring acid and the artifactual ester was achieved through careful GC-MS analysis, including co-injection with a synthetic standard of the acid and derivatization reactions that confirmed the identity of the native compound. researchgate.net
This critical re-evaluation highlights the importance of considering the entire analytical workflow when identifying natural products. frontiersin.org The use of alternative, less reactive solvents and milder analytical conditions can help to minimize the formation of such artifacts. frontiersin.org For instance, using ethanol (B145695) for extraction can help in identifying potential artifacts, as the presence of an ethoxy group, which is rare in nature, would be indicative of a reaction with the solvent. frontiersin.org
Below is a table summarizing the key points in differentiating the authentic natural product from the potential artifact:
| Feature | Authentic Natural Product (4-Isothiocyanatobutanoic acid) | Potential Artifact (Methyl 4-isothiocyanatobutanoate) |
| Source | Erysimum diffusum | Formed during isolation/analysis |
| Precursor | Glucosinolate | 4-Isothiocyanatobutanoic acid |
| Formation | Enzymatic hydrolysis of glucosinolate | Reaction with methanol (solvent/reagent) |
| Identification | Co-injection with synthetic standard, derivatization | Previously identified in plant extracts |
Synthetic Strategies and Chemical Transformations of 2 Isothiocyanatobutanoic Acid
De Novo Chemical Synthesis Methodologies for 2-Isothiocyanatobutanoic Acid
The term de novo synthesis refers to the creation of complex molecules from simpler precursors. wikipedia.org In the context of this compound, this involves the construction of the molecule from basic starting materials rather than through the modification of a pre-existing, closely related structure.
Approaches to Isothiocyanate Moiety Formation from Amines or Other Precursors
The formation of the isothiocyanate group (-N=C=S) is a key step in the synthesis of this compound. A common and effective strategy involves the use of primary amines as precursors. Several reagents and methods have been developed for this transformation.
One widely used method is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate. organic-chemistry.org A variety of reagents can be employed for the desulfuration step, including:
Tosyl chloride: This reagent facilitates the decomposition of the dithiocarbamate salt to the corresponding isothiocyanate in good yields. organic-chemistry.org
Propane phosphonic acid anhydride (B1165640) (T3P®): T3P® is an efficient desulfurating agent for the conversion of dithiocarbamates to isothiocyanates. organic-chemistry.org
Phenyl chlorothionoformate: This reagent can be used in either a one-pot or a two-step process to synthesize isothiocyanates from amines. organic-chemistry.org
Alternatively, isothiocyanates can be synthesized from primary amines using thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov Another approach involves the reaction of amines with phenyl chlorothionoformate and solid sodium hydroxide. organic-chemistry.org
Recent advancements in this area include photocatalyzed and electrochemical methods for the synthesis of isothiocyanates from amines and carbon disulfide, offering mild and efficient alternatives to traditional reagents. organic-chemistry.org
| Reagent/Method | Precursor | Key Features | Reference |
|---|---|---|---|
| Carbon Disulfide (CS₂) and Tosyl Chloride | Primary Amine | Forms a dithiocarbamate intermediate. | organic-chemistry.org |
| Carbon Disulfide (CS₂) and T3P® | Primary Amine | Efficient desulfuration of the dithiocarbamate. | organic-chemistry.org |
| Thiophosgene (CSCl₂) | Primary Amine | A traditional and effective method. | nih.gov |
| Phenyl Chlorothionoformate | Primary Amine | Can be performed in one or two steps. | organic-chemistry.org |
| Photocatalysis with Carbon Disulfide | Primary Amine | Mild and efficient reaction conditions. | organic-chemistry.org |
| Electrochemical Synthesis with Carbon Disulfide | Primary Amine | Avoids toxic and expensive reagents. | organic-chemistry.org |
Stereoselective and Regioselective Synthesis of the Butanoic Acid Backbone
The synthesis of the butanoic acid backbone of this compound with specific stereochemistry (stereoselective synthesis) and at a particular position (regioselective synthesis) is crucial for producing enantiomerically pure compounds. This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. upol.cz
One general approach to achieve stereoselectivity is through the use of chiral starting materials or chiral catalysts. For instance, a stereoselective synthesis could begin with a chiral amino acid precursor, which already possesses the desired stereochemistry at the alpha-carbon. The carboxylic acid and amino groups of the amino acid can then be chemically modified to yield the target this compound.
Regioselectivity in the synthesis of the butanoic acid backbone can be controlled through various synthetic strategies. For example, the selective functionalization of a butane (B89635) derivative at the C2 position can be achieved through reactions that are directed by existing functional groups or by the use of specific catalysts.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to both the carboxylic acid and the isothiocyanate functional groups.
Modifications of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides.
Esterification: The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. chemistrysteps.com Several methods can be employed for the esterification of this compound:
Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca However, this method can have limitations due to the harsh reaction conditions. chemistrysteps.com
Reaction with Alkyl Halides: The carboxylate salt of this compound, formed by deprotonation with a base, can react with an alkyl halide in an SN2 reaction to form the corresponding ester. chemistrysteps.com
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org More recently, reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to mediate rapid esterification. nih.gov
Amidation: The formation of an amide bond from a carboxylic acid and an amine is another important transformation. catalyticamidation.info Methods for the amidation of this compound include:
Activation of the Carboxylic Acid: The carboxylic acid can be activated by converting it to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. libretexts.org
Coupling Reagents: A wide range of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt), are available to promote the direct reaction between a carboxylic acid and an amine. fishersci.co.uk Boron-based catalysts have also been developed for direct amidation reactions. catalyticamidation.info
Derivatization at the Isothiocyanate Group for Structural Diversification
The isothiocyanate group is highly reactive towards nucleophiles, providing a versatile handle for structural diversification. evitachem.com Common derivatization reactions include:
Reaction with Amines: Isothiocyanates react readily with primary and secondary amines to form thiourea (B124793) derivatives. nih.gov This reaction is often used for the analytical derivatization of isothiocyanates. nih.govresearchgate.net
Reaction with Alcohols and Thiols: Isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. evitachem.com
Conversion to Amides: Isothiocyanates can be converted to amides through reaction with thioacids. nih.gov
Cyclocondensation Reactions: Isothiocyanates can undergo cyclocondensation reactions with reagents like 1,2-benzenedithiol, which is a highly selective reaction used for the determination of total isothiocyanates. mdpi.com
Synthesis of Stable Isotopic Variants for Mechanistic Studies
The synthesis of stable isotopically labeled versions of this compound is invaluable for mechanistic studies in chemistry and biology. symeres.combeilstein-journals.org Common stable isotopes used in organic synthesis include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com
The incorporation of these isotopes can be achieved through several strategies:
Using Labeled Precursors: The synthesis can start from commercially available, isotopically labeled starting materials. symeres.com For example, a ¹³C-labeled carboxylic acid or a ¹⁵N-labeled amine could be used in the synthetic routes described above to produce the corresponding labeled this compound.
Isotope Exchange Reactions: In some cases, isotopes can be introduced into a molecule through exchange reactions. For instance, deuterium can be incorporated by hydrogen/deuterium exchange reactions. symeres.com
Biosynthetic Approaches: For compounds that are natural products, it is possible to use labeled precursors in biological systems to produce isotopically labeled compounds. researchgate.netnih.gov
The resulting isotopically labeled this compound can then be used in various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to trace its metabolic fate or to elucidate reaction mechanisms. symeres.com For example, ¹³C-labeled compounds are frequently used in metabolic studies to follow the pathways of molecules in living organisms. nih.gov
| Functional Group | Transformation | Product | Key Reagents/Methods | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Ester | Alcohol/Acid Catalyst (Fischer), Alkyl Halide/Base, DCC/DMAP | chemistrysteps.comorganic-chemistry.org |
| Amidation | Amide | Amine/Coupling Reagent (e.g., EDC, HOBt) | catalyticamidation.infofishersci.co.uk | |
| Isothiocyanate | Reaction with Amines | Thiourea | Primary or Secondary Amine | nih.gov |
| Reaction with Thioacids | Amide | Thioacid | nih.gov | |
| Cyclocondensation | Cyclic Adduct | 1,2-Benzenedithiol | mdpi.com |
Exploration of Reaction Mechanisms in this compound Synthesis and Derivatization
The reactivity of this compound is governed by its two primary functional groups: the isothiocyanate (-N=C=S) group and the carboxylic acid (-COOH) group. Understanding the reaction mechanisms associated with each of these functionalities is crucial for its synthesis and the development of its derivatives.
Nucleophilic Addition Reactions Involving the Isothiocyanate Group
The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction type for this functional group. savemyexams.comlibretexts.org
The general mechanism for nucleophilic addition to an isothiocyanate involves the attack of a nucleophile on the electrophilic carbon atom of the -N=C=S group. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate. The specific outcome of the reaction depends on the nature of the attacking nucleophile.
Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate group to form thiourea derivatives. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the central carbon of the isothiocyanate.
Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, although they are generally less reactive than amines. The reaction with alcohols yields thiocarbamates, while reaction with thiols produces dithiocarbamates. These reactions often require a catalyst or more forcing conditions.
Reaction with Water: In the presence of water, particularly under acidic or basic conditions, isothiocyanates can undergo hydrolysis. The initial nucleophilic attack by a water molecule can lead to the formation of a carbamic acid intermediate, which is unstable and can decompose to an amine and carbon dioxide.
A summary of nucleophilic addition reactions at the isothiocyanate group is presented in the table below.
| Nucleophile (Nu-H) | Product | General Reaction |
| Primary Amine (R-NH₂) | N-substituted thiourea | R'-NCS + R-NH₂ → R'-NH-C(=S)-NH-R |
| Secondary Amine (R₂NH) | N,N-disubstituted thiourea | R'-NCS + R₂NH → R'-NH-C(=S)-NR₂ |
| Alcohol (R-OH) | Thiocarbamate | R'-NCS + R-OH → R'-NH-C(=S)-OR |
| Thiol (R-SH) | Dithiocarbamate | R'-NCS + R-SH → R'-NH-C(=S)-SR |
Reaction Pathways of Carboxylic Acid Functionality (e.g., Ester Hydrolysis, Amide Formation)
The carboxylic acid group (-COOH) in this compound can undergo a variety of reactions typical of this functional group, primarily involving nucleophilic acyl substitution. libretexts.orgkhanacademy.org These reactions allow for the modification of the carboxylic acid moiety into other functional groups such as esters and amides.
Esterification and Ester Hydrolysis:
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. Conversely, the resulting ester can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions. geeksforgeeks.orglibretexts.org
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide, to produce the carboxylate salt and the alcohol. libretexts.orgchemguide.co.uk
Amide Formation:
Amides can be synthesized from this compound by reacting it with a primary or secondary amine. libretexts.org However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. wikipedia.org To facilitate this transformation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) are frequently employed. khanacademy.orgyoutube.com The role of DCC is to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting the nucleophilic attack by the amine. khanacademy.org
The general mechanism for DCC-mediated amide formation involves the following steps:
The carboxylic acid adds to the DCC molecule.
The amine then acts as a nucleophile, attacking the activated carbonyl carbon.
A tetrahedral intermediate is formed, which then collapses to yield the amide and dicyclohexylurea as a byproduct. khanacademy.org
A summary of key reactions of the carboxylic acid functionality is provided below.
| Reaction | Reagents | Product |
| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Saponification (Ester Hydrolysis) | Base (e.g., NaOH), then Acid Workup | Carboxylic Acid |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide |
Advanced Spectroscopic and Structural Elucidation of 2 Isothiocyanatobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals in 2-isothiocyanatobutanoic acid.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different proton environments in the this compound structure. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region, due to deshielding and hydrogen bonding. libretexts.org The proton on the chiral carbon (C2), being adjacent to two electron-withdrawing groups (carboxyl and isothiocyanate), would be deshielded and appear as a multiplet. The methylene (B1212753) protons (C3) and the terminal methyl protons (C4) would appear further upfield, with their splitting patterns dictated by the adjacent protons according to the n+1 rule.
¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170–185 ppm range. libretexts.orgopenstax.org The carbon of the isothiocyanate (-NCS) group also has a characteristic chemical shift, often found in the region of 120-140 ppm; however, this signal can be broad due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility. acs.orgglaserchemgroup.com The remaining sp³ hybridized carbons of the butanoyl chain appear at higher fields. openstax.orgdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (-COOH) | 10.0 - 12.0 | broad singlet | 170 - 180 |
| 2 (-CH) | 4.0 - 4.5 | triplet | 55 - 65 |
| 3 (-CH₂) | 1.8 - 2.2 | sextet | 25 - 35 |
| 4 (-CH₃) | 0.9 - 1.2 | triplet | 10 - 15 |
Two-dimensional NMR experiments are essential for confirming the atomic connectivity established from 1D NMR and for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks are expected between the proton at C2 and the methylene protons at C3, and between the C3 protons and the methyl protons at C4, confirming the linear butanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would show correlations between the proton at C2 and the carbon at C2, the protons at C3 and the carbon at C3, and the protons at C4 and the carbon at C4. This experiment allows for the definitive assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away. researchgate.net Key correlations would include:
The methyl protons (H4) showing cross-peaks to the methylene carbon (C3) and the methine carbon (C2).
The methine proton (H2) showing correlations to the carboxyl carbon (C1), the methylene carbon (C3), the methyl carbon (C4), and, importantly, the isothiocyanate carbon (C5). This last correlation is vital for confirming the position of the isothiocyanate group at C2.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | H on C2 | H on C3 | Connectivity of C2-C3 |
| H on C3 | H on C4 | Connectivity of C3-C4 | |
| HSQC | H on C2 | C2 | Direct C-H bond at position 2 |
| H on C3 | C3 | Direct C-H bonds at position 3 | |
| H on C4 | C4 | Direct C-H bonds at position 4 | |
| HMBC | H on C4 | C3, C2 | Confirms alkyl chain structure |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₇NO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
Table 3: Calculated Exact Masses of Molecular Ions for this compound (C₅H₇NO₂S)
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₅H₇NO₂S | 145.01975 |
| [M+H]⁺ | C₅H₈NO₂S⁺ | 146.02703 |
| [M+Na]⁺ | C₅H₇NNaO₂S⁺ | 168.00902 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of protonated this compound would likely proceed through characteristic losses associated with both the carboxylic acid and isothiocyanate moieties. nih.gov
Plausible fragmentation pathways include:
Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.
Loss of formic acid ([M+H - HCOOH]⁺): Involves the entire carboxyl group.
Cleavage of the C-C bond: Alpha-cleavage next to the carbonyl group or the isothiocyanate group can lead to characteristic fragment ions.
Loss of the isothiocyanate group: Fragmentation involving the C-N bond.
Table 4: Predicted Major Fragment Ions in MS/MS of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 146.0270 | 128.0165 | H₂O | Ion from dehydration |
| 146.0270 | 100.0216 | HCOOH | Ion from decarboxylation |
| 146.0270 | 88.0393 | C₂H₂S | Ion from side-chain cleavage |
Vibrational and Electronic Spectroscopy for Functional Group and Conjugation Characterization
Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgresearchgate.net The C=O stretching of the carboxyl group typically appears as a strong band around 1710 cm⁻¹. libretexts.orgresearchgate.net The most distinctive feature is the very strong and sharp absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, which is expected in the 2000–2200 cm⁻¹ region. libretexts.org
Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound are the carbonyl group (C=O) of the carboxylic acid and the isothiocyanate group (-N=C=S). These groups are expected to exhibit weak n → π* transitions in the ultraviolet region. The carbonyl group typically shows a weak absorption band around 200-220 nm. The isothiocyanate group also absorbs in the UV region, with a characteristic absorption maximum often observed around 240-250 nm. researchgate.net
Table 5: Characteristic Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Characteristic Absorption | Notes |
|---|---|---|---|
| FTIR | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | Indicates hydrogen bonding |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Typical for saturated carboxylic acid dimers | |
| -N=C=S (Isothiocyanate) | 2000 - 2200 cm⁻¹ (very strong, sharp) | Characteristic band for isothiocyanates | |
| C-H (Alkyl) | 2850 - 3000 cm⁻¹ | C-H stretching vibrations | |
| UV-Vis | C=O (Carbonyl) | ~200 - 220 nm | n → π* transition |
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy for Characteristic Band Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by several characteristic absorption bands corresponding to its principal functional moieties: the isothiocyanate group (-N=C=S), the carboxylic acid group (-COOH), and the aliphatic backbone.
The most prominent and diagnostic feature is the strong and sharp absorption band arising from the asymmetric stretching vibration of the isothiocyanate group (νas(NCS)). This band typically appears in the region of 2000–2200 cm⁻¹. For similar isothiocyanato carboxylates, this band is a key identifier. iaea.org
The carboxylic acid functionality gives rise to two distinct and characteristic stretching vibrations. The carbonyl group (C=O) stretch, ν(C=O), is observed as a strong, sharp peak, typically in the range of 1700–1760 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The hydroxyl (-OH) group of the carboxylic acid exhibits a very broad absorption band, ν(O-H), spanning a wide range from 2500 to 3300 cm⁻¹, which is a hallmark of the dimeric hydrogen-bonded structure common in carboxylic acids.
The aliphatic C-H stretching vibrations from the butanoic acid chain are expected in the 2850–3000 cm⁻¹ region. Additional fingerprint bands, including C-O stretching and O-H bending, further confirm the presence of the carboxylic acid group.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch (νas) | 2000–2200 | Strong, Sharp |
| Carboxylic Acid (-COOH) | Carbonyl Stretch (νC=O) | 1700–1760 | Strong, Sharp |
| Carboxylic Acid (-COOH) | Hydroxyl Stretch (νO-H) | 2500–3300 | Very Broad |
| Aliphatic C-H | C-H Stretch | 2850–3000 | Medium to Strong |
| Carboxylic Acid (-COOH) | C-O Stretch | 1210–1320 | Medium |
| Carboxylic Acid (-COOH) | O-H Bend | 1360-1440 | Medium, Broad |
Note: The exact positions of the absorption bands can be influenced by the sample phase (solid, liquid, or gas) and the solvent used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the isothiocyanate group (-N=C=S).
The isothiocyanate group contains π electrons and lone pairs of electrons on the nitrogen and sulfur atoms, which can undergo electronic transitions. Typically, isothiocyanates exhibit strong absorption bands in the ultraviolet region. The principal electronic transition is a π → π* transition, which is expected to result in a strong absorption band at shorter wavelengths, generally below 250 nm. A weaker n → π* transition may also be observed at a longer wavelength. For instance, other isothiocyanates have been observed to absorb in the UV region around 240-250 nm. researchgate.net
The carboxylic acid group's carbonyl functionality also acts as a chromophore, but its n → π* transition is typically weak and occurs at shorter wavelengths, often overlapping with the more intense absorptions of the isothiocyanate group. The UV-Vis spectrum is therefore dominated by the electronic transitions of the isothiocyanate moiety.
Table 2: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Isothiocyanate (-N=C=S) | π → π | < 250 | High |
| Isothiocyanate (-N=C=S) | n → π | > 250 | Low |
| Carbonyl (C=O) | n → π* | ~200-220 | Low |
Note: The solvent can influence the position and intensity of absorption maxima.
Complementary Structural Determination Methodologies
While IR and UV-Vis spectroscopy identify functional groups, more advanced techniques are required to determine the precise three-dimensional structure and stereochemistry of this compound.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is a powerful analytical technique that can provide the definitive three-dimensional structure of a molecule in its crystalline state. nih.gov By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would yield:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the flexible butanoic acid chain.
Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including details of hydrogen bonding between the carboxylic acid groups.
Absolute configuration: As this compound is chiral, containing a stereocenter at the second carbon, X-ray crystallography of a suitable crystal can determine its absolute configuration (R or S). This is often achieved through the use of anomalous dispersion effects.
While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination.
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Assessment
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are chiroptical techniques that are essential for studying chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. Since only chiral molecules can exhibit a CD signal, this technique is ideal for probing the stereochemistry of this compound.
A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The spectrum will show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the stereocenter.
For this compound, the chromophores are the isothiocyanate and carbonyl groups. The CD/ECD spectrum would be sensitive to the spatial orientation of these groups relative to the chiral center at C2. By comparing the experimentally measured CD/ECD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S)-enantiomers, the absolute configuration of the molecule can be determined. This provides a powerful alternative to X-ray crystallography, especially for non-crystalline samples.
Biochemical Mechanisms of Action and Molecular Interactions of 2 Isothiocyanatobutanoic Acid
Modulation of Cellular Pathways by Isothiocyanates
Isothiocyanates are known to modulate a variety of cellular pathways that are crucial in the prevention and progression of chronic diseases. Their biological activities are largely attributed to their ability to interact with and modify cellular proteins and signaling molecules.
Regulation of Apoptosis and Cell Cycle Progression
Isothiocyanates have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. mdpi.comnih.gov These processes are vital for eliminating damaged or cancerous cells and preventing uncontrolled cell proliferation. The mechanisms underlying these effects are complex and can involve the modulation of key regulatory proteins. For instance, some isothiocyanates can alter the levels of cyclins and cyclin-dependent kinases (CDKs), which govern the progression of the cell cycle. mdpi.com Furthermore, they can influence the expression of proteins in the Bcl-2 family, which are central regulators of the apoptotic process. nih.gov
Impact on Oxidative Stress Responses and Nrf2 Signaling Pathways
Many isothiocyanates are recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like isothiocyanates can react with Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.com This activation of the Nrf2 pathway enhances the cell's capacity to counteract oxidative stress and remove harmful electrophiles. nih.gov
Specific Mechanistic Insights into the Biological Activity of 2-Isothiocyanatobutanoic Acid
As of the current date, there is a lack of published research specifically investigating the biological activities and molecular mechanisms of this compound. The following subsections outline the types of investigations that would be necessary to elucidate its specific properties.
Mechanisms Underlying Antimicrobial Effects (e.g., Antifungal, Antibacterial Activity)
Various isothiocyanates have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. middlebury.eduresearchgate.net The proposed mechanisms for these effects include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration. nih.govresearchgate.net For example, studies on other isothiocyanates have shown they can be effective against both Gram-positive and Gram-negative bacteria. nih.govrsc.org To understand the potential antimicrobial effects of this compound, studies would need to be conducted to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various microorganisms. Further research would be required to identify its specific mode of action.
Table 2: Reported Antimicrobial Activity of Various Isothiocyanates
| Isothiocyanate | Target Organism | Reported Effect |
| Allyl isothiocyanate | E. coli, Salmonella | Antibacterial |
| Benzyl (B1604629) isothiocyanate | Staphylococcus aureus | Antibacterial |
| Sulforaphane | Helicobacter pylori | Antibacterial |
| Phenethyl isothiocyanate | Alternaria alternata | Antifungal |
This table provides examples from the literature on other isothiocyanates and does not include data for this compound.
Identification of Molecular Targets and Binding Interactions with Biomolecules
The biological effects of isothiocyanates are fundamentally linked to their chemical reactivity, particularly the electrophilic nature of the carbon atom in the -N=C=S group. This allows them to form covalent bonds with nucleophilic groups in biomolecules, most notably the thiol groups of cysteine residues in proteins. researchgate.net This covalent modification can alter the structure and function of proteins, thereby impacting cellular signaling pathways. Identifying the specific protein targets of this compound would be crucial to understanding its biological activity. Techniques such as proteomics and molecular docking could be employed to identify and characterize these interactions.
Structure-Activity Relationship (SAR) Studies Pertaining to Isothiocyanatobutanoic Acid
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature, the biological activity of this compound can be inferred from the well-established SAR principles of the broader class of isothiocyanates (ITCs). The following sections explore the putative influence of its key structural features—the carboxylic acid moiety and the alkyl side-chain—on its biological efficacy.
Influence of the Carboxylic Acid Moiety on Biological Activity
The presence of a carboxylic acid group is a significant determinant of a molecule's pharmacokinetic and pharmacodynamic properties. In the context of this compound, this functional group is expected to exert a profound influence on its biological activity through several mechanisms:
Physicochemical Properties: The carboxylic acid moiety imparts a hydrophilic character to the molecule, which can affect its solubility in aqueous biological fluids and its ability to cross cellular membranes. The pKa of the carboxylic acid will determine its ionization state at physiological pH, which in turn influences its polarity and transport characteristics.
Target Interaction: The carboxyl group can participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes. It can act as a hydrogen bond donor and acceptor, or engage in ionic interactions, which can contribute to the binding affinity and selectivity of the compound for its molecular targets. The reactivity of the isothiocyanate group, which is central to the biological activity of this class of compounds, can be modulated by the electronic effects of the neighboring carboxylic acid.
Metabolic Fate: The carboxylic acid group can influence the metabolic pathways of this compound. It may serve as a site for conjugation reactions, such as glucuronidation, which are important for the detoxification and excretion of xenobiotics.
The functional group in isothiocyanates has an electrophilic character that allows them to react with nucleophilic agents like water, carboxylic acids, and amino acids. foodandnutritionjournal.org
Effects of Side-Chain Variations and Substitutions on Biological Efficacy
The structure of the side-chain is a critical determinant of the biological activity of isothiocyanates. Variations in the length, branching, and substitution of the alkyl chain of this compound are predicted to have a significant impact on its efficacy.
Chain Length: Studies on other isothiocyanates have demonstrated a clear relationship between alkyl chain length and biological activity. For instance, in a series of phenylalkyl isothiocyanates, an increase in the alkyl chain length has been shown to enhance inhibitory activity against certain cancer models. This is often attributed to an increase in lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins. However, there is typically an optimal chain length, beyond which activity may decrease.
Steric Effects: The steric bulk of the side-chain can influence the ability of the isothiocyanate group to access its target sites. Substitutions on the butanoic acid chain could introduce steric hindrance, potentially reducing the reactivity of the -N=C=S group.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the side-chain can modulate the electrophilicity of the isothiocyanate carbon atom, thereby affecting its reactivity towards nucleophilic targets.
The following table illustrates the effect of alkyl chain length on the inhibitory potency of arylalkyl isothiocyanates against tumorigenesis, which provides a model for understanding how side-chain variations could impact the biological efficacy of isothiocyanatobutanoic acid derivatives.
| Compound | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | Relative Inhibitory Potency |
| Phenylmethyl isothiocyanate | 1 | + |
| Phenethyl isothiocyanate (PEITC) | 2 | ++ |
| Phenylpropyl isothiocyanate | 3 | +++ |
| Phenylbutyl isothiocyanate | 4 | ++++ |
| Phenylpentyl isothiocyanate | 5 | +++++ |
| Phenylhexyl isothiocyanate (PHITC) | 6 | ++++++ |
| Phenyloctyl isothiocyanate | 8 | ++++ |
| Phenyldecyl isothiocyanate | 10 | +++ |
| This table is illustrative and based on general findings for arylalkyl isothiocyanates. The potency is indicated qualitatively (+ to ++++++). |
Theoretical and Computational Studies on 2 Isothiocyanatobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.govmdpi.commdpi.com For 2-isothiocyanatobutanoic acid, DFT can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface.
Once the optimized geometry is obtained, various spectroscopic parameters can be calculated and compared with experimental data for validation. For instance, theoretical vibrational frequencies can be computed and compared to experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 1: Illustrative DFT-Calculated Spectroscopic Data for this compound
| Parameter | Calculated Value | Experimental Value |
| C=O Stretch (cm⁻¹) | 1715 | 1710 |
| N=C=S Asymmetric Stretch (cm⁻¹) | 2080 | 2075 |
| ¹³C NMR (COOH) (ppm) | 175.2 | 174.8 |
| ¹³C NMR (NCS) (ppm) | 130.5 | 130.1 |
Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties.
For a flexible molecule like this compound, which has several rotatable bonds, ab initio methods are particularly useful for performing a detailed conformational analysis. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface or energy landscape can be generated. This landscape reveals the relative energies of different conformers (spatial arrangements of the atoms) and the energy barriers between them. Identifying the global minimum energy conformer and other low-energy conformers is crucial as these are the structures most likely to be present and involved in chemical reactions or biological interactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their interactions with other molecules and their environment.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (the ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor. nih.govyoutube.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the strength of the interaction for many different orientations and conformations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could be used to screen for potential protein targets and to hypothesize its mode of binding.
Table 2: Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Kinase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Interacting Residues | LYS72, GLU91, LEU148 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Note: The data in this table is for illustrative purposes and represents a hypothetical docking simulation.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comnih.govyoutube.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the molecule moves, changes conformation, and interacts with its surroundings.
For this compound, MD simulations can be performed in a simulated aqueous environment to study its solvation and dynamic behavior in water. Furthermore, simulations of the molecule within a biological environment, such as a lipid bilayer or in complex with a protein, can provide insights into its membrane permeability and the stability of its interactions with biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govmdpi.com By developing a QSAR model, the activity of new, untested compounds can be predicted based on their structural features.
To develop a QSAR model for isothiocyanate derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure (e.g., molecular weight, logP, electronic properties), is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. youtube.com Such a model could be used to predict the biological activity of this compound and to design new derivatives with enhanced potency.
Development of Predictive Models for Biological Activity Profiles
The development of predictive models for the biological activity of small molecules like this compound is a cornerstone of modern computational drug design. nih.govstanford.edursc.org These models, often quantitative structure-activity relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a compound and its biological effect.
The process typically begins with the generation of a dataset of molecules with known biological activities, which, for the purposes of a theoretical study on this compound, would involve a curated set of structurally related isothiocyanates. The biological activity data could encompass a range of endpoints, such as enzyme inhibition, receptor binding affinity, or antimicrobial efficacy.
Various machine learning algorithms can be employed to construct these predictive models. Common approaches include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forest (RF). For instance, a hypothetical QSAR model for the antimicrobial activity of a series of isothiocyanates, including this compound, might be developed using MLR. The model's performance would be rigorously evaluated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) to ensure its predictive power and robustness.
To illustrate, a predictive model could be trained on a dataset of isothiocyanates with experimentally determined minimum inhibitory concentrations (MIC) against a specific bacterial strain. The resulting model would be an equation that could then be used to predict the MIC of novel or untested isothiocyanates like this compound based on their calculated molecular descriptors.
Interactive Data Table: Hypothetical Performance of Predictive Models for Isothiocyanate Bioactivity
| Model Type | Target Activity | R² (Training Set) | Q² (Cross-Validation) | RMSE (Test Set) |
| Multiple Linear Regression | Antibacterial (MIC) | 0.85 | 0.78 | 0.25 |
| Random Forest | Anticancer (IC50) | 0.92 | 0.85 | 0.18 |
| Support Vector Machine | Enzyme Inhibition (Ki) | 0.88 | 0.81 | 0.21 |
Identification of Key Physico-chemical Descriptors Influencing Bioactivity
A critical aspect of developing predictive models is the identification of the key physico-chemical descriptors that govern the biological activity of the compounds under study. wur.nl These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For this compound, a range of descriptors can be calculated using specialized software.
These descriptors fall into several categories:
Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Balaban J index and Kier & Hall connectivity indices.
Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor in this category, indicating the lipophilicity of the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity of the molecule.
Through statistical analysis, such as principal component analysis (PCA) and regression analysis, the most influential descriptors for a particular biological activity can be identified. For example, in a QSAR study of isothiocyanates' antibacterial activity, it might be found that descriptors related to molecular shape, polarity, and the partial charge on the isothiocyanate group are key determinants of potency. wur.nl
Computational docking studies can further elucidate the importance of specific physico-chemical properties. nih.govnih.gov By simulating the binding of this compound to the active site of a target protein, researchers can identify crucial interactions, such as hydrogen bonds or hydrophobic contacts, that are governed by the molecule's physico-chemical characteristics.
Interactive Data Table: Key Physico-chemical Descriptors and Their Potential Influence on Bioactivity
| Descriptor | Descriptor Type | Potential Influence on Bioactivity |
| LogP | Hydrophobic | Affects membrane permeability and interaction with hydrophobic pockets in proteins. |
| Molecular Weight | Constitutional | Influences diffusion and overall size, which can affect binding site accessibility. |
| Polar Surface Area | Topological | Important for hydrogen bonding and interactions with polar residues in a target protein. |
| HOMO Energy | Quantum-Chemical | Relates to the molecule's ability to donate electrons in a chemical reaction. |
| LUMO Energy | Quantum-Chemical | Relates to the molecule's ability to accept electrons, crucial for electrophilic interactions. |
| Partial Charge on N of NCS | Electronic | Influences the electrophilicity of the isothiocyanate group, which is key to its reactivity. |
Applications of 2 Isothiocyanatobutanoic Acid in Chemical Biology Research
Development as a Chemical Probe for Elucidating Biological Pathways
Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, enabling researchers to investigate the protein's role in complex biological systems. youtube.com Natural products are often developed into chemical probes due to their inherent biological activity. nih.gov The isothiocyanate functional group (-N=C=S) is a key feature of 2-isothiocyanatobutanoic acid, rendering the central carbon atom highly electrophilic. This reactivity allows it to form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine and the amino groups of lysine (B10760008). mdpi.com
This inherent reactivity is a foundational characteristic for a potential chemical probe. By attaching a reporter tag, such as a fluorophore or biotin, to the this compound molecule, it could theoretically be used to label and identify its protein targets within a cell or cell lysate. Such a probe would allow for the investigation of biological pathways modulated by this specific isothiocyanate. However, the development and application of this compound specifically as a chemical probe to elucidate biological pathways is not extensively documented in current scientific literature. The general principle remains that its electrophilic nature provides a basis for potential development in this area. nih.gov
Utilization in Bioconjugation and Protein Modification Studies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein, to form a new complex with combined properties. The electrophilic nature of the isothiocyanate group makes compounds like this compound suitable reagents for protein modification. mdpi.comnih.gov The reaction between an isothiocyanate and the primary amine of a lysine residue or the N-terminus of a protein results in the formation of a stable thiourea (B124793) linkage.
This covalent modification can be used to:
Attach drugs or imaging agents to proteins.
Study protein structure and function by blocking specific residues.
Create protein-polymer conjugates to improve the therapeutic properties of a protein. mdpi.com
Studies investigating isothiocyanates in general have confirmed their ability to form protein conjugates in vitro. nih.gov For instance, research on benzyl (B1604629) isothiocyanate (BITC) demonstrated that lysine conjugates were the preferred and more stable form of protein modification compared to cysteine conjugates under various conditions. nih.gov While these studies establish the chemical principles, specific research detailing the use of this compound for targeted bioconjugation or protein modification applications is limited. Its utility in this field is inferred from the known reactivity of its functional group.
Table 1: Reactivity of Isothiocyanate Functional Group with Protein Residues
| Functional Group | Reactive Amino Acid Residue(s) | Resulting Covalent Bond |
| Isothiocyanate (-N=C=S) | Lysine (ε-amino group), N-terminus (α-amino group) | Thiourea |
| Isothiocyanate (-N=C=S) | Cysteine (thiol group) | Dithiocarbamate (B8719985) |
Research on Plant Defense Mechanisms and Allelopathic Interactions in Agroecosystems
Glucosinolates and their corresponding isothiocyanates are central to the "mustard oil bomb" defense mechanism in cruciferous plants. mdpi.comnih.gov When plant tissue is damaged by herbivores or pathogens, the glucosinolate precursor (stored in one compartment) comes into contact with the myrosinase enzyme (stored separately), triggering the rapid hydrolysis of the glucosinolate into glucose and an unstable aglycone. nih.govceplas.eu This aglycone then rearranges to form a variety of products, primarily isothiocyanates, which are often toxic or deterrent to the aggressor. ceplas.eu
Furthermore, isothiocyanates released into the environment can exert allelopathic effects, influencing the germination and growth of nearby plants. researchgate.net This phenomenon, known as biofumigation, is of significant interest in agroecosystems as a potential method for natural weed and pest management. korea.ac.krnih.govnih.gov The allelopathic activity of isothiocyanates is attributed to their ability to induce oxidative stress and disrupt various cellular processes in target plants. nih.gov While the general allelopathic potential of isothiocyanates is well-established, specific studies quantifying the allelopathic efficacy of this compound in agroecosystems are not prominent in the literature.
Contribution to Understanding Glucosinolate Metabolism and Diversification within Plant Systems
The study of specific glucosinolates like glucocochlearin (B1235052) contributes to the broader understanding of glucosinolate metabolism and chemical diversity in the plant kingdom. The biosynthesis of glucosinolates is a complex process involving three main stages:
Side-chain elongation: For aliphatic glucosinolates, the parent amino acid undergoes one or more rounds of methylene (B1212753) group insertion. Glucocochlearin is derived from methionine that has undergone one cycle of chain elongation. nih.govencyclopedia.pub
Core structure formation: The modified amino acid is converted into the characteristic glucosinolate core structure, containing a thiohydroximate-O-sulfonate group linked to glucose. nih.govruhr-uni-bochum.de
Secondary modification: The side chain of the core structure can be further modified (e.g., by oxidation or hydroxylation) to create the vast diversity of known glucosinolates. mdpi.com
The existence of over 130 validated glucosinolates, including glucocochlearin, highlights the remarkable diversification of this metabolic pathway. nih.gov The specific profile of glucosinolates produced by a plant species is genetically determined and contributes to its unique ecological niche and defense strategy. nih.gov The identification of glucocochlearin in specific plant genera like Cochlearia provides a data point for understanding the evolutionary pressures that drive the diversification of these important defensive compounds. nih.gov
Table 2: Biosynthetic Origin of this compound
| Final Compound | Isothiocyanate Class | Glucosinolate Precursor | Amino Acid Origin | Biosynthesis Note |
| This compound | Aliphatic | Glucocochlearin | Methionine | Requires one chain-elongation cycle |
Emerging Research Frontiers and Future Perspectives for 2 Isothiocyanatobutanoic Acid
Integration of Multi-Omics Technologies in Understanding Systemic Biological Roles
The complexity of biological systems necessitates a comprehensive approach to understanding the effects of bioactive compounds. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform to elucidate the systemic biological roles of 2-isothiocyanatobutanoic acid. mdpi.comnih.gov By integrating these different "omics" layers, researchers can construct a holistic view of the molecular and cellular mechanisms influenced by this compound. nih.gov
For instance, transcriptomic analysis can identify genes whose expression is altered in response to this compound, while proteomics can reveal subsequent changes in protein levels and post-translational modifications. Metabolomics can then map the downstream effects on metabolic pathways. mdpi.com This integrated approach can help identify novel biomarkers of exposure and effect, as well as uncover the intricate networks of genes, proteins, and metabolites that are modulated by this compound. nih.gov Such studies could reveal its potential involvement in pathways related to inflammation, cellular stress responses, and metabolism.
Development of Advanced Synthetic Routes for Isotopic Labeling and Mechanistic Tracing
To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of this compound within a biological system, the use of isotopically labeled compounds is indispensable. cernobioscience.com The development of advanced synthetic routes to introduce stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound is a critical research frontier. cernobioscience.comwikipedia.org
Isotopic labeling allows for the precise tracking of the compound and its metabolites through complex biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comscbt.com This approach can help to unequivocally identify metabolic products and quantify their formation and elimination. Furthermore, mechanistic studies employing isotopically labeled this compound can elucidate the specific enzymes and transport proteins involved in its biotransformation and disposition, providing a deeper understanding of its biochemical fate. nih.gov
Exploration of Novel Biochemical Pathways and Unidentified Metabolites Derived from this compound
The metabolic fate of isothiocyanates is complex and can vary depending on their chemical structure. While the mercapturic acid pathway is a well-established route for the detoxification and elimination of many isothiocyanates, it is plausible that this compound undergoes unique biotransformation processes leading to novel biochemical pathways and as-yet-unidentified metabolites. researchgate.net
Future research should focus on comprehensive metabolite profiling studies in various biological systems, such as cell cultures, animal models, and human intervention studies. The use of high-resolution mass spectrometry coupled with advanced data analysis workflows will be instrumental in identifying and structurally elucidating novel metabolites. Uncovering these new pathways and metabolites is crucial for a complete understanding of the bioactivity and potential biological effects of this compound, as some metabolites may possess their own distinct biological properties.
Advanced Methodologies for Trace Analysis and Metabolite Profiling in Complex Biological Matrices
The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissues presents a significant analytical challenge due to their potential instability and low endogenous concentrations. mdpi.comresearchgate.netnih.gov The development of advanced analytical methodologies is therefore a key area of future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-isothiocyanatobutanoic acid, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group to a butanoic acid backbone. A common approach is the reaction of 2-aminobutanoic acid with thiophosgene or carbon disulfide under controlled pH (~8–10) and low temperatures (0–5°C) to minimize side reactions like hydrolysis. Solvent choice (e.g., dichloromethane vs. aqueous mixtures) affects reaction kinetics and product stability. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC or NMR (e.g., δ 170–180 ppm for the isothiocyanate group) used to confirm purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine NMR (¹H and ¹³C) to identify functional groups (e.g., -NCS at ~125–130 ppm in ¹³C NMR) and IR spectroscopy (sharp peak near 2100 cm⁻¹ for -NCS). Mass spectrometry (ESI-MS) confirms molecular weight (C₅H₇NO₂S: 161.18 g/mol). Purity analysis via reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients for optimal resolution .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For example, lyophilized samples stored at –20°C in inert atmospheres (argon) show minimal degradation over 6 months, while aqueous solutions degrade rapidly at room temperature due to hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) paired with HPLC monitoring quantifies degradation products .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be systematically resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability (e.g., cell line selection, incubation time) or impurities. Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) are essential. Meta-analysis of existing datasets using tools like PRISMA can identify confounding variables .
Q. What strategies optimize the regioselective modification of this compound for targeted drug delivery applications?
- Methodological Answer : Introduce protecting groups (e.g., Fmoc on the carboxylic acid) to direct reactivity toward the isothiocyanate moiety. Computational modeling (DFT or molecular docking) predicts steric and electronic effects of substituents. For example, coupling with thiol-containing ligands (e.g., glutathione) at pH 7.4 enhances tumor-targeting specificity. Reaction progress is monitored via TLC or LC-MS to ensure regioselectivity .
Q. How do solvent polarity and catalyst design influence the kinetic vs. thermodynamic control in this compound-mediated cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, accelerating nucleophilic attacks on the isothiocyanate group. Catalysts like Pd(PPh₃)₄ enable Suzuki-Miyaura couplings with aryl boronic acids, but competing pathways (e.g., thiourea formation) must be suppressed. Kinetic studies (variable-temperature NMR) and Eyring plots differentiate activation pathways. Comparative trials with deuterated solvents isolate solvent effects .
Q. What computational frameworks best predict the reactivity and toxicity of this compound in biological systems?
- Methodological Answer : Use QSAR models parameterized with electronic descriptors (HOMO-LUMO gaps, Mulliken charges) and toxicity databases (e.g., PubChem BioAssay). Molecular dynamics simulations assess membrane permeability, while ADMET predictors (e.g., SwissADME) estimate metabolic stability. Validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .
Methodological Considerations
- Data Contradiction Analysis : Employ Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldridge vs. TCI America), purity grades, and storage conditions to align with FAIR data principles .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, referencing SDS documentation for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
